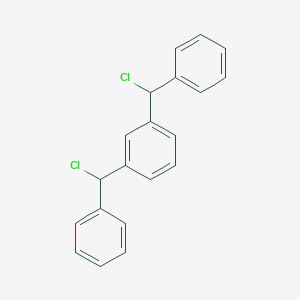

1,3-Bis(alpha-chlorobenzyl)benzene

CAS No.: 647375-38-0

Cat. No.: VC16896501

Molecular Formula: C20H16Cl2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647375-38-0 |

|---|---|

| Molecular Formula | C20H16Cl2 |

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | 1,3-bis[chloro(phenyl)methyl]benzene |

| Standard InChI | InChI=1S/C20H16Cl2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14,19-20H |

| Standard InChI Key | ULPXGJOHKPZOAY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=CC=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 1,3-bis(alpha-chlorobenzyl)benzene is C₈H₈Cl₂, with a molar mass of 175.06 g/mol. Its IUPAC name, 1,3-bis(chloromethyl)benzene, reflects the meta-positioning of two chloromethyl (–CH₂Cl) groups on the benzene ring. The compound’s symmetry (C₂v point group) enhances its stability and predictability in synthetic reactions.

Synonyms and Registry Data

This compound is documented under multiple aliases, including m-xylylene dichloride, α,α’-dichloro-m-xylene, and 1,3-dichloroxylene. Key registry identifiers include:

-

CAS No.: 626-16-4

-

EC Number: 210-939-9

-

UNII: G4Y9VC52AF

-

NIST Reference: Benzene, 1,3-bis(chloromethyl)- (626-16-4) .

Synthesis and Industrial Production

Conventional Synthetic Routes

1,3-Bis(alpha-chlorobenzyl)benzene is typically synthesized via Friedel-Crafts alkylation of m-xylene with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃. Alternative methods include the direct chlorination of m-xylene under UV light, though this approach yields regioisomeric byproducts requiring purification .

Advanced Ligand Synthesis

Recent advancements utilize this compound as a precursor for N-heterocyclic carbene (NHC) ligands. For example, treatment with Ag₂O facilitates deprotonation and transmetalation to form homobimetallic Rh complexes, as demonstrated in the catalytic hydrosilylation of phenylacetylene . The reaction pathway involves:

-

Alkylation: 1,3-bis(N-benzimidazolyl)benzene reacts with butyl iodide to form a diiodide salt.

-

Metalation: Silver oxide mediates the formation of a dinuclear Ag-NHC intermediate.

-

Transmetalation: Substitution with [Rh(COD)Cl]₂ yields active Rh catalysts (Fig. 1) .

Table 1: Key Reaction Conditions for Rh Complex Synthesis

| Parameter | Value |

|---|---|

| Temperature | 110°C (alkylation), RT (Ag complexation) |

| Solvent | MeCN |

| Yield | 86% (Ag complex), 72% (Rh complex) |

| Catalytic Turnover (TOF) | 320 h⁻¹ (hydrosilylation) |

Physicochemical Properties

Thermal and Solubility Profiles

1,3-Bis(alpha-chlorobenzyl)benzene exhibits a melting point of 33–35°C and a boiling point of 250–255°C at atmospheric pressure. Its density (1.202 g/mL at 25°C) and refractive index (1.5544) align with trends observed in halogenated aromatics. The compound is soluble in methanol (1g/10 mL) but undergoes hydrolysis in aqueous media .

Table 2: Thermodynamic and Physical Properties

| Property | Value |

|---|---|

| Flash Point | >230°F (110°C) |

| Storage Conditions | Inert atmosphere, 2–8°C |

| Vapor Pressure | 0.12 mmHg at 25°C (estimated) |

| LogP (Octanol-Water) | 3.78 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 4.64 (t, J=7.09 Hz, –CH₂Cl), 7.39–8.44 (m, aromatic protons) .

-

¹³C NMR: δ 48.4 (–CH₂Cl), 141.4 (benzimidazolium C2), 134.7–128.2 (aromatic carbons) .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl groups undergo SN2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of dendrimers and cross-linked polymers. For instance, reaction with ethylenediamine produces polybenzimidazoles, which are thermally stable up to 500°C .

Coordination Chemistry

This compound’s utility in forming CCC-NHC pincer ligands is well-documented. Dinuclear Rh complexes derived from 1,3-bis(alpha-chlorobenzyl)benzene show exceptional activity in hydrosilylation reactions, achieving TOFs exceeding 300 h⁻¹ with >95% selectivity for β-(E)-vinylsilanes .

Figure 1: Crystal structure of [Rh(COD)Cl]₂ complex with 1,3-bis(N-butylbenzimidazolyl)benzene ligand (CCDC 897654) .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume